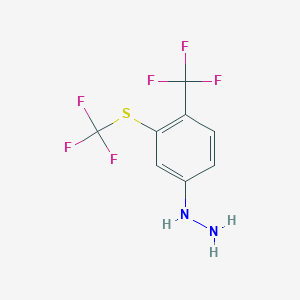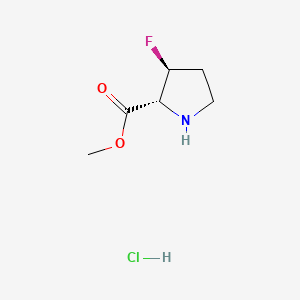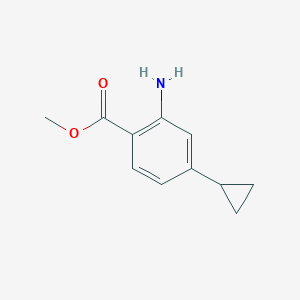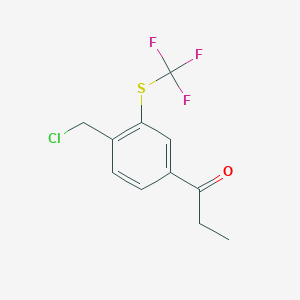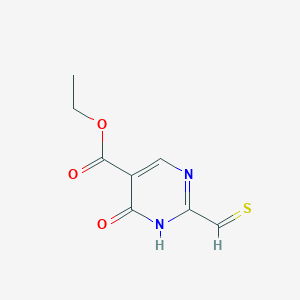
Ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 This specific compound features a thiomethyl group at position 2, a hydroxyl group at position 4, and an ethyl ester at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate with a thiomethylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents, solvents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
Ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thiomethyl group or convert it to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group at position 4 can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted pyrimidines depending on the reagents used.
科学的研究の応用
Ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or modulate receptor activity to provide neuroprotective benefits . The exact molecular targets and pathways would vary based on the specific context of its use.
類似化合物との比較
Ethyl 2-thiomethyl-4-hydroxypyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: Lacks the thiomethyl group, which may result in different chemical reactivity and biological activity.
Ethyl 2-thioxo-4-hydroxypyrimidine-5-carboxylate: Contains a thioxo group instead of a thiomethyl group, potentially altering its chemical properties and applications.
Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate: Has a methyl group instead of a thiomethyl group, which may affect its oxidation and reduction reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C8H8N2O3S |
|---|---|
分子量 |
212.23 g/mol |
IUPAC名 |
ethyl 2-methanethioyl-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H8N2O3S/c1-2-13-8(12)5-3-9-6(4-14)10-7(5)11/h3-4H,2H2,1H3,(H,9,10,11) |
InChIキー |
CWTPOMKFXMJSCS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(NC1=O)C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


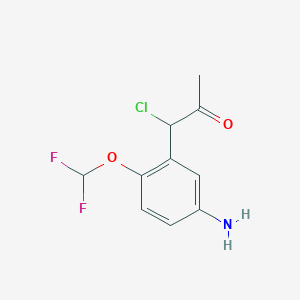


![6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14037803.png)
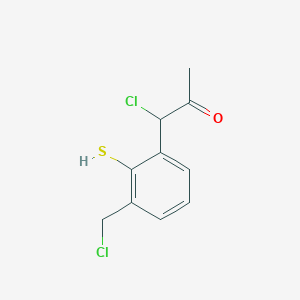
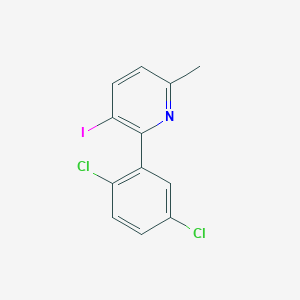
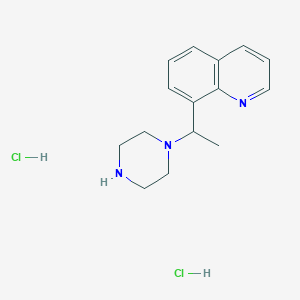
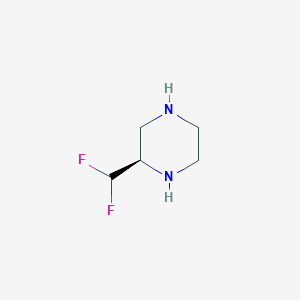
![2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine](/img/structure/B14037838.png)

